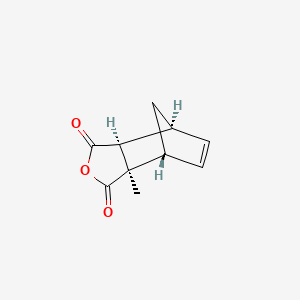
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride is a complex organic compound known for its unique structural properties. This compound is characterized by a bicyclic anhydride structure, which makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic anhydrides. The reaction involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions. The reaction is often catalyzed by Lewis acids to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-throughput screening techniques helps in optimizing the reaction conditions, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the anhydride into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl carbon, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, amines, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and resins due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of biochemical pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1alpha,3beta,4alpha,6alpha)-
- r-1,c-2,t-3,c-4,t-5,t-6-hexachlorocyclohexane
Uniqueness
Compared to similar compounds, (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride stands out due to its unique bicyclic anhydride structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53584-57-9 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(1R,2R,6S,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7-,10-/m1/s1 |
InChI-Schlüssel |
LTVUCOSIZFEASK-JTGULSINSA-N |
Isomerische SMILES |
C[C@@]12[C@@H]3C[C@H]([C@@H]1C(=O)OC2=O)C=C3 |
Kanonische SMILES |
CC12C3CC(C1C(=O)OC2=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


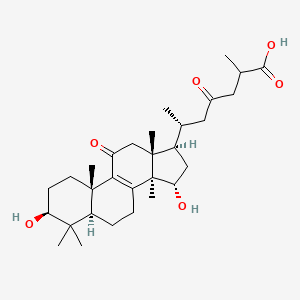
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)
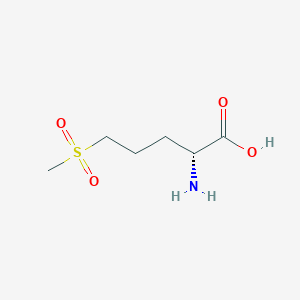
![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)

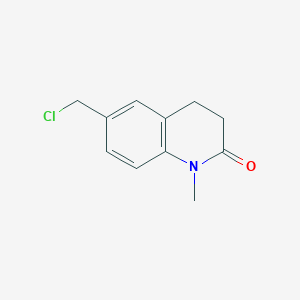

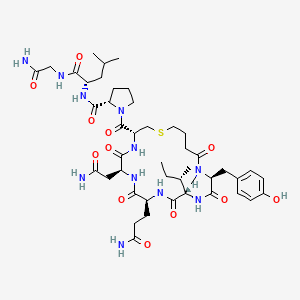
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)
![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)

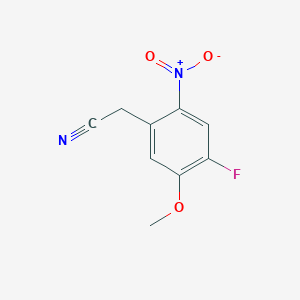
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
